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molecular formula C10H20O B1346702 4-cyclohexylbutan-1-ol CAS No. 4441-57-0

4-cyclohexylbutan-1-ol

Cat. No. B1346702
M. Wt: 156.26 g/mol
InChI Key: NZEBWPHHIQAVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Add Dess-Martin reagent (7.02 g, 16.6 mmol) to a stirred solution of 4-cyclohexyl-1-butanol (2.5 mL, 14.4 mmol) in anhydrous dichloromethane (120 mL). Stir for 3 h at room temperature under nitrogen. Add diethyl ether (200 mL) and 1N sodium hydroxide (150 mL) and stir for 10 minutes. Separate the layers and extract a second time with diethyl ether (100 mL). Combine the diethyl ether extracts, wash with 1N sodium hydroxide (100 mL), dry over magnesium sulfate, filter, and concentrate on a rotary evaporator to yield 2.01 g (90%) of 4-cyclohexyl-butyraldehyde: 1H NMR (CDCl3): 9.76 (s, 1H), 2.41-2.37 (m, 2H), 1.71-1.58 (m, 7H), 1.27-1.07 (m, 6H), 0.93-0.82 (m, 2H).
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[CH:23]1([CH2:29][CH2:30][CH2:31][CH2:32][OH:33])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.C(OCC)C.[OH-].[Na+]>ClCCl>[CH:23]1([CH2:29][CH2:30][CH2:31][CH:32]=[O:33])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1 |f:3.4|

Inputs

Step One
Name
Quantity
7.02 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1(CCCCC1)CCCCO
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 3 h at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract a second time with diethyl ether (100 mL)
WASH
Type
WASH
Details
wash with 1N sodium hydroxide (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate on a rotary evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)CCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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